molecular formula C5H12BrN3 B2471607 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide CAS No. 30879-61-9

1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide

Cat. No. B2471607
CAS RN: 30879-61-9
M. Wt: 194.076
InChI Key: XNUYDFCRFDESJT-UHFFFAOYSA-N
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Description

“1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide” is a chemical compound with the CAS Number: 30879-61-9 . It has a molecular weight of 194.07 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 1,4,5,6-tetrahydropyrimidines, including “this compound”, often involves condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles . Other methods include selective reduction of pyrimidines and ring expansion chemistry of cyclopropanes, aziridines, and azetidines .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C5H11N3.BrH/c1-8-4-2-3-7-5(8)6;/h2-4H2,1H3,(H2,6,7);1H . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemical Properties

  • Antihistaminic Action and Theoretical Studies : A study by Genç et al. (2013) synthesized a related compound, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide, showing promising bronchorelaxant effects via H1 receptor antagonism. This compound was analyzed using density functional methods, revealing insights into its molecular geometry and chemical shift values (Genç, Yılmaz, Ilhan, & Karagoz, 2013).

  • Reactions with Bromine and N-Bromosuccinimide : Mukarramov (2014) conducted reactions with hydrochlorides of dihydropyrimidine derivatives and N-bromosuccinimide, leading to the formation of brominated compounds, which were characterized for their chemical properties (Mukarramov, 2014).

  • Synthesis of Trifluoromethylated Analogues : Sukach et al. (2015) synthesized new trifluoromethylated analogues of dihydroorotic acid from related tetrahydropyrimidine derivatives, demonstrating the potential for creating structurally diverse compounds (Sukach et al., 2015).

Biological Activities

  • Antimicrobial and Cytotoxic Activities : Fathalla et al. (2006) reported the synthesis of new pyrimidine derivatives showing cytotoxic and antibacterial activities. This research highlights the potential medicinal applications of tetrahydropyrimidine derivatives (Fathalla, Radwan, Awad, & Mohamed, 2006).

  • M1 Muscarinic Receptor Activity : A study by Messer et al. (1992) synthesized a series of tetrahydropyrimidines and examined their activity on M1 muscarinic receptors, demonstrating the potential for memory deficit amelioration (Messer et al., 1992).

Tautomerism and Reaction Studies

  • Ring-Ring Tautomerism : Alekseyev et al. (2014) studied the reaction of 4-hydroxytetrahydropyrimidine derivatives, revealing a tautomeric equilibrium between tetrahydropyrimidine thiones and thiadiazoles, indicating complex chemical behavior (Alekseyev et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrimidin-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3.BrH/c1-8-4-2-3-7-5(8)6;/h2-4H2,1H3,(H2,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUYDFCRFDESJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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